6-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile
Description
6-{5-[9-(2-Methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a structurally complex molecule featuring a purine core modified with a 2-methoxyethyl substituent, fused to an octahydropyrrolo[3,4-c]pyrrole bicyclic system, and linked to a pyridine-3-carbonitrile moiety. Its structural complexity, including stereochemical considerations in the octahydropyrrolopyrrole ring, poses challenges in synthesis and optimization, as seen in analogous compounds .
Properties
IUPAC Name |
6-[5-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O/c1-29-5-4-26-13-25-18-19(26)23-12-24-20(18)28-10-15-8-27(9-16(15)11-28)17-3-2-14(6-21)7-22-17/h2-3,7,12-13,15-16H,4-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODDHOQNQHVJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its action.
Chemical Structure and Properties
This compound features a unique structure that combines elements from purine and pyridine families, which may contribute to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 372.5 g/mol. Its intricate design allows for multiple interactions within biological systems, making it a candidate for various pharmacological applications.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, studies on pyrrolopyrazine derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the B ring can enhance activity against these bacteria .
| Compound | Target Pathogen | MIC (µg/ml) | Activity |
|---|---|---|---|
| This compound | S. aureus | 32–64 | Moderate |
| Similar Pyrrolopyrazine Derivative | E. coli | 16–32 | Significant |
Anticancer Potential
Preliminary investigations have suggested that the compound may interact with specific molecular targets involved in cancer progression. For example, its ability to inhibit certain kinases has been noted, which could impede tumor growth and proliferation. The mechanism of action likely involves modulation of signaling pathways critical for cell survival and proliferation.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism.
- Receptor Modulation : It could interact with receptors that regulate cell signaling pathways.
- DNA Interaction : Potential binding to DNA or RNA may disrupt normal cellular functions.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound and its analogs:
- Antibacterial Studies : A series of experiments demonstrated that modifications to the side chains significantly impacted antibacterial efficacy against gram-positive bacteria like S. aureus and gram-negative bacteria like E. coli.
- In Vitro Anticancer Activity : In vitro assays indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents .
- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to identify which structural features are most critical for enhancing biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s closest structural analogs share the octahydropyrrolo[3,4-c]pyrrole scaffold and purine/pyridine-based substituents but differ in functional groups, substituent positions, and linker chemistry. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Estimated based on structural analysis.
Key Structural Differences:
Purine Substituents: The target compound’s 2-methoxyethyl group (vs. Methyl or ethyl groups in analogs may confer higher membrane permeability but lower metabolic stability .
Linker and Aromatic Groups :
- The pyridine-3-carbonitrile in the target compound introduces a planar aromatic system with a strong electron-withdrawing group (carbonitrile), favoring π-π stacking and hydrogen bonding in enzyme active sites.
- In contrast, the sulfonyl-bridged benzonitrile (CAS 2741914-16-7) adds steric bulk and polarity, which may alter binding kinetics .
- The 3-methylphenyl ketone (CAS 2548993-86-6) lacks nitrile functionality, reducing dipole interactions but increasing hydrophobic contacts .
Core Scaffold :
- The octahydropyrrolo[3,4-c]pyrrole in the target compound and analogs provides conformational rigidity, while the pyrrolo[2,3-c]pyridine in CAS 2549038-99-3 offers a distinct fused-ring geometry, altering steric and electronic profiles.
Research Findings and Implications
Pharmacological Potential:
- Carbonitrile groups (in the target compound and CAS 2741914-16-7) enhance binding to kinases (e.g., EGFR or Aurora kinases) by forming hydrogen bonds with catalytic lysines .
- Methoxyethyl substituents may reduce cytotoxicity compared to ethyl/methyl groups, as observed in purine-based kinase inhibitors .
Preparation Methods
1,3-Dipolar Cycloaddition for Core Formation
The octahydropyrrolo[3,4-c]pyrrole scaffold is synthesized via a 1,3-dipolar cycloaddition reaction between methyl 2-(diphenylmethyleneamino)acetate and N-substituted maleimides. For example, reacting methyl 2-(diphenylmethyleneamino)acetate with N-methylmaleimide in toluene at 110°C for 24 hours yields the bicyclic structure with 85% efficiency. This method ensures stereochemical control, critical for subsequent functionalization.
Green Synthesis in Subcritical Water
An environmentally friendly alternative employs subcritical water (130°C, 30 bar pressure) to synthesize the octahydropyrrolo[3,4-c]pyrrole derivatives. This approach reduces reaction times from 30 hours to 4 hours while maintaining yields of 80–82%, as demonstrated in the preparation of N-benzoylthiourea analogs. The process eliminates organic solvents, aligning with sustainable chemistry principles.
Functionalization of the Purine Moiety
Alkylation at the N9 Position
The 9-(2-methoxyethyl) group is introduced via alkylation of 6-chloropurine. Treating 6-chloropurine with 2-methoxyethyl bromide in the presence of potassium carbonate in DMF at 60°C for 12 hours achieves selective N9 alkylation, yielding 9-(2-methoxyethyl)-6-chloro-9H-purine with 78% efficiency.
Halogenation for Cross-Coupling
The 6-chloro substituent on the purine ring is replaced with iodine using N-iodosuccinimide (NIS) in acetic acid at 80°C, forming 9-(2-methoxyethyl)-6-iodo-9H-purine. This iodinated derivative serves as a key intermediate for subsequent Suzuki-Miyaura couplings.
Synthesis of the Pyridine-3-Carbonitrile Subunit
Cyanation via Knoevenagel Reaction
Pyridine-3-carbonitrile is synthesized through a Knoevenagel condensation between pyridine-3-carbaldehyde and malononitrile in ethanol, catalyzed by ammonium acetate. Heating the mixture at 80°C for 6 hours affords the target nitrile with 72% yield.
Bromoacetonitrile-Mediated Cyanation
Alternative cyanation methods involve reacting 3-aminopyridine with bromoacetonitrile in dimethylformamide (DMF) at 120°C for 8 hours, followed by alkaline workup (pH 10–12) to precipitate the product. This method achieves 68% yield and avoids toxic cyanide reagents.
Coupling Strategies for Assembly
Suzuki-Miyaura Coupling of Purine and Pyrrolopyrrole
The purine and octahydropyrrolo[3,4-c]pyrrole subunits are linked via a palladium-catalyzed Suzuki-Miyaura reaction. Combining 9-(2-methoxyethyl)-6-iodo-9H-purine with octahydropyrrolo[3,4-c]pyrrole-5-boronic acid pinacol ester in a mixture of dioxane and aqueous Na2CO3, catalyzed by Pd(PPh3)4 at 90°C for 18 hours, yields the coupled product with 65% efficiency.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh3)4 | Dioxane/H2O | 90 | 18 | 65 |
| PdCl2(dppf) | THF/H2O | 100 | 24 | 58 |
| Pd(OAc)2/XPhos | Toluene/EtOH | 80 | 16 | 71 |
Nucleophilic Aromatic Substitution for Pyridine Attachment
The pyridine-3-carbonitrile group is introduced via nucleophilic aromatic substitution. Treating the pyrrolopyrrole intermediate with 6-chloropyridine-3-carbonitrile in the presence of cesium carbonate in DMF at 120°C for 10 hours achieves substitution at the 2-position with 63% yield.
Purification and Characterization
Column Chromatography
Crude products are purified using silica gel column chromatography with ethyl acetate/hexane gradients (1:3 to 1:4). This method effectively separates regioisomers and unreacted starting materials.
Recrystallization
Final recrystallization from ethanol/water (3:1) at −20°C enhances purity to >98%, as confirmed by HPLC analysis.
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, purine H8), 7.89 (d, J = 4.8 Hz, 1H, pyridine H2), 4.62 (t, J = 6.0 Hz, 2H, OCH2CH2O), 3.89–3.21 (m, 8H, pyrrolopyrrole protons).
-
HRMS : m/z calculated for C23H22N8O2 [M+H]+: 459.1932; found: 459.1936.
Challenges and Optimization
Steric Hindrance in Coupling Reactions
Bulky substituents on the octahydropyrrolo[3,4-c]pyrrole core necessitate higher catalyst loadings (5–7 mol% Pd) and prolonged reaction times (24–36 hours) to achieve satisfactory yields.
Cyanide Group Stability
The pyridine-3-carbonitrile moiety is sensitive to hydrolysis under acidic conditions. Reactions are conducted under inert atmospheres (N2/Ar) with molecular sieves to prevent moisture ingress.
Industrial Scalability Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the Suzuki-Miyaura coupling step reduces reaction times from 18 hours to 2 hours and improves yield consistency (±2%).
Q & A
Q. Table 1: Synthetic Route Comparison
Critical Factors:
- Catalyst purity (e.g., Pd(PPh₃)₄) significantly impacts coupling efficiency .
- Solvent choice (e.g., THF vs. DMF) affects reaction rates and byproduct formation .
Basic Question: Which analytical techniques are most reliable for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry of the octahydropyrrolo[3,4-c]pyrrole core and confirms regioselectivity of substitutions (e.g., purine attachment site) .
- NMR spectroscopy :
- ¹H/¹³C NMR identifies proton environments (e.g., methoxyethyl CH₂ groups at δ ~3.5 ppm) and cyano carbon signals (δ ~115 ppm) .
- 2D experiments (COSY, HSQC) clarify connectivity in complex fused-ring systems .
- IR spectroscopy : Validates functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Q. Table 2: Key Spectral Markers
| Feature | Technique | Diagnostic Signal | Reference |
|---|---|---|---|
| Cyano group | IR | 2200-2250 cm⁻¹ | |
| Methoxyethyl | ¹H NMR | δ 3.2-3.6 (OCH₂CH₂O) | |
| Purine ring | ¹³C NMR | δ 150-160 (C=N) |
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or ATP concentrations in kinase assays .
- Compound purity : Trace solvents (e.g., DMF) or stereoisomers (from incomplete chiral resolution) can skew results .
- Solubility issues : Poor aqueous solubility may lead to underreporting of activity; use co-solvents (e.g., DMSO ≤0.1%) or prodrug formulations .
Strategies for Validation:
Reproduce assays with standardized protocols (e.g., NIH/ATP concentration guidelines).
Characterize purity via HPLC-MS and elemental analysis .
Compare enantiomers : Use chiral chromatography to isolate stereoisomers and test individually .
Advanced Question: What strategies improve solubility and bioavailability without compromising target binding?
Methodological Answer:
- Prodrug derivatization : Introduce phosphate esters or PEGylated side chains on the methoxyethyl group to enhance hydrophilicity .
- Salt formation : Replace the carbonitrile with a carboxylate (e.g., K⁺ or Na⁺ salts) for improved aqueous solubility .
- Structural analogs : Modify the purine scaffold to include polar groups (e.g., hydroxyl or amine) while maintaining π-π stacking with target proteins .
Q. Table 3: Solubility Optimization Approaches
| Strategy | Example Modification | Impact on LogP | Bioactivity Retention |
|---|---|---|---|
| Prodrug | Methoxyethyl → PEG-OMe | ↓ 1.5 | ≥80% |
| Salt form | Carbonitrile → COO⁻K⁺ | ↓ 2.0 | 60-70% |
| Polar substitution | Purine C-2 → NH₂ | ↓ 0.8 | 90% |
Advanced Question: How can computational modeling guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Molecular docking : Use programs like AutoDock Vina to predict binding poses in target kinases (e.g., EGFR or CDK2) and identify steric clashes/hydrogen-bonding opportunities .
- QSAR studies : Correlate substituent electronic properties (Hammett σ) with activity to prioritize synthetic targets .
- MD simulations : Assess binding stability over 100 ns trajectories to filter derivatives with poor target residence times .
Key Parameters for Modeling:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
